molecular formula C13H11ClFNO B2895870 3-Benzoyl-4-fluoroaniline hydrochloride CAS No. 65611-44-1

3-Benzoyl-4-fluoroaniline hydrochloride

Cat. No.: B2895870
CAS No.: 65611-44-1
M. Wt: 251.69
InChI Key: DFBKLINYKYYWSG-UHFFFAOYSA-N
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Description

3-Benzoyl-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C13H10FNO·HCl and a molecular weight of 251.69 g/mol . It is an aromatic amine derivative, characterized by the presence of a benzoyl group and a fluorine atom attached to the aniline ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-fluoroaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperature, pressure, and the use of efficient catalysts to facilitate the reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-4-fluoroaniline hydrochloride is unique due to the presence of both the benzoyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .

Biological Activity

3-Benzoyl-4-fluoroaniline hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both a benzoyl and a fluorine group, contributes to its diverse interactions with biological systems. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound.

  • Molecular Formula : C13H10FNO·HCl
  • Molecular Weight : 251.69 g/mol

The compound is synthesized through a series of reactions starting with 4-fluoronitrobenzene, which undergoes nitration and reduction to yield 4-fluoroaniline. This is then acylated using benzoyl chloride to produce 3-benzoyl-4-fluoroaniline, followed by conversion to its hydrochloride salt using hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The specific pathways involved include apoptosis induction and cell cycle arrest, particularly in human breast cancer cell lines. The presence of the fluorine atom is believed to enhance its potency by increasing lipophilicity and cellular uptake .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of cancer cells.
  • Receptor Modulation : The compound can potentially bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anticancer Studies : In vitro assays on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
3-Benzoyl-4-fluoroanilineYesYesEnzyme inhibition
4-FluoroanilineModerateLimitedReceptor interaction
BenzoylanilineLowModerateCell cycle modulation

This table illustrates that while other compounds show some activity, this compound stands out due to its dual action against both microbial infections and cancer cell proliferation.

Properties

IUPAC Name

(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKLINYKYYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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